

In-Depth Technical Guide: Glucokinase Activator 5 (CAS Number: 536736-95-5)

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Compound of Interest

Compound Name: *Glucokinase activator 5*

Cat. No.: *B15578791*

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Introduction

Glucokinase Activator 5, with the Chemical Abstracts Service (CAS) number 536736-95-5, is a small molecule allosteric activator of the glucokinase (GK) enzyme. Also known as WAY-615145, its chemical name is N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide.^[1] Glucokinase plays a pivotal role in glucose homeostasis, acting as a glucose sensor in pancreatic β -cells and hepatocytes. By enhancing the activity of glucokinase, activators like WAY-615145 promote glucose-stimulated insulin secretion and hepatic glucose uptake, making them a promising therapeutic target for the treatment of type 2 diabetes mellitus.^[2]

This technical guide provides a comprehensive overview of **Glucokinase Activator 5**, including its biochemical properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Core Data and Properties

Chemical and Physical Properties

Property	Value	Reference
CAS Number	536736-95-5	[1]
Synonyms	Glucokinase activator 5, WAY-615145	
IUPAC Name	N-(4-cyclohexyl-1,3-thiazol-2-yl)benzamide	
Molecular Formula	C16H18N2OS	[1]
Molecular Weight	286.39 g/mol	[1]

In Vitro Efficacy

The following table summarizes the key in vitro efficacy parameters of **Glucokinase Activator 5** based on available data.

Parameter	Value	Description
EC50	Data not publicly available	The concentration of the activator that produces 50% of the maximal response.
S0.5 (in the presence of activator)	Data not publicly available	The glucose concentration at which the enzyme exhibits half-maximal velocity in the presence of the activator.
Fold Activation	Data not publicly available	The factor by which the activator increases the glucokinase activity at a given glucose concentration.

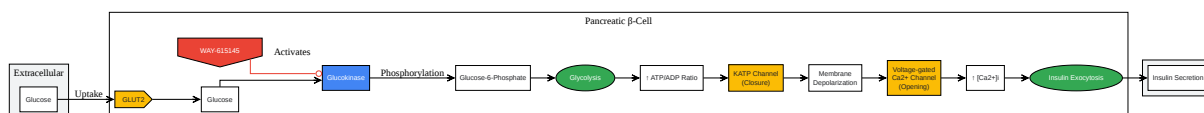
Note: Specific quantitative data from the primary publication by Lang M, et al. (2011) is not publicly available in full.

Mechanism of Action and Signaling Pathways

Glucokinase activators (GKAs) like WAY-615145 bind to an allosteric site on the glucokinase enzyme, distinct from the glucose-binding site. This binding induces a conformational change in the enzyme, increasing its affinity for glucose and enhancing its catalytic activity.^[2] This modulation of glucokinase activity impacts downstream signaling pathways in both pancreatic β -cells and hepatocytes.

Pancreatic β -Cell Signaling

In pancreatic β -cells, the activation of glucokinase by WAY-615145 increases the rate of glucose phosphorylation to glucose-6-phosphate. This is the rate-limiting step in glycolysis. The subsequent increase in the ATP/ADP ratio leads to the closure of ATP-sensitive potassium (KATP) channels, causing membrane depolarization. This depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions (Ca^{2+}). The rise in intracellular Ca^{2+} triggers the exocytosis of insulin-containing granules, resulting in increased insulin secretion.

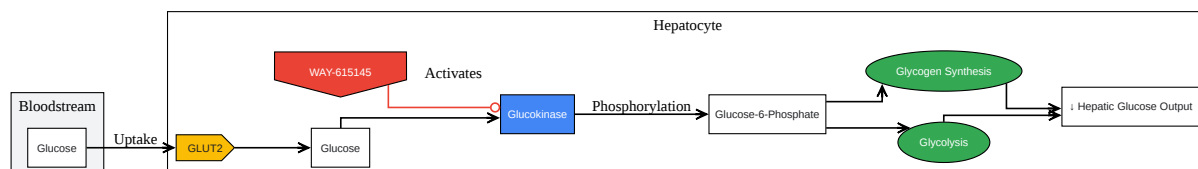


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Figure 1. Signaling pathway of WAY-615145 in pancreatic β -cells.

Hepatic Signaling

In hepatocytes, glucokinase activation by WAY-615145 also increases the formation of glucose-6-phosphate. This enhances the rate of glycolysis and promotes the synthesis of glycogen, the storage form of glucose. The increased glucose utilization by the liver contributes to a reduction in hepatic glucose output, further aiding in the control of blood glucose levels.



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Figure 2. Signaling pathway of WAY-615145 in hepatocytes.

Experimental Protocols

The following are generalized protocols for key experiments used to characterize glucokinase activators. The specific details for WAY-615145 would be found in the primary literature.

In Vitro Glucokinase Activation Assay

This assay measures the ability of a compound to enhance the activity of recombinant glucokinase.

Principle: The production of glucose-6-phosphate by glucokinase is coupled to the activity of glucose-6-phosphate dehydrogenase (G6PDH), which reduces NADP⁺ to NADPH. The increase in NADPH is monitored by measuring the change in absorbance at 340 nm.

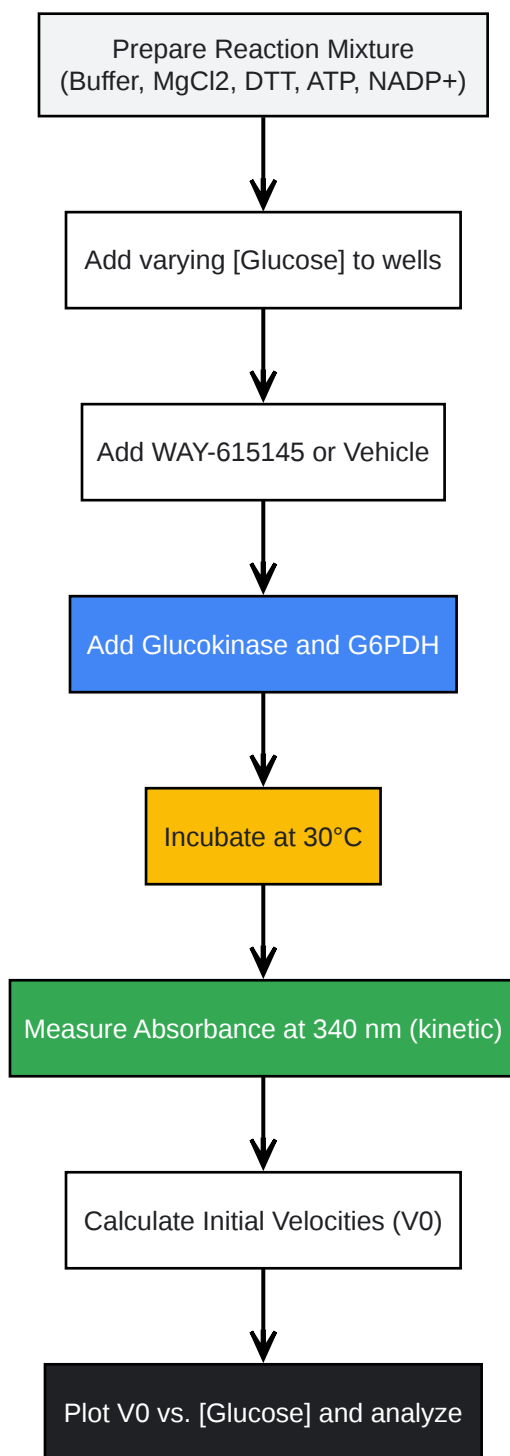
Materials:

- Recombinant human glucokinase
- Glucose
- ATP
- MgCl₂

- Dithiothreitol (DTT)
- NADP+
- Glucose-6-phosphate dehydrogenase (G6PDH)
- HEPES buffer (pH 7.4)
- WAY-615145 (dissolved in DMSO)
- 96-well microplate
- Spectrophotometer

Procedure:

- Prepare a reaction mixture containing HEPES buffer, MgCl₂, DTT, ATP, and NADP+.
- Add varying concentrations of glucose to the wells of the microplate.
- Add a fixed concentration of WAY-615145 or vehicle (DMSO) to the appropriate wells.
- Add recombinant glucokinase and G6PDH to initiate the reaction.
- Incubate the plate at a controlled temperature (e.g., 30°C).
- Monitor the increase in absorbance at 340 nm over time in a kinetic mode.
- Calculate the initial reaction velocities (V₀) from the linear portion of the progress curves.
- Plot V₀ against the glucose concentration and fit the data to the Hill equation to determine S_{0.5} and the maximal velocity (V_{max}).
- To determine the EC₅₀, perform the assay at a fixed, sub-saturating glucose concentration with varying concentrations of WAY-615145.



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Figure 3. Workflow for in vitro glucokinase activation assay.

In Vivo Efficacy Study in a Diabetic Animal Model

This study evaluates the glucose-lowering effect of WAY-615145 in a relevant animal model of type 2 diabetes, such as the db/db mouse or the Zucker diabetic fatty (ZDF) rat.

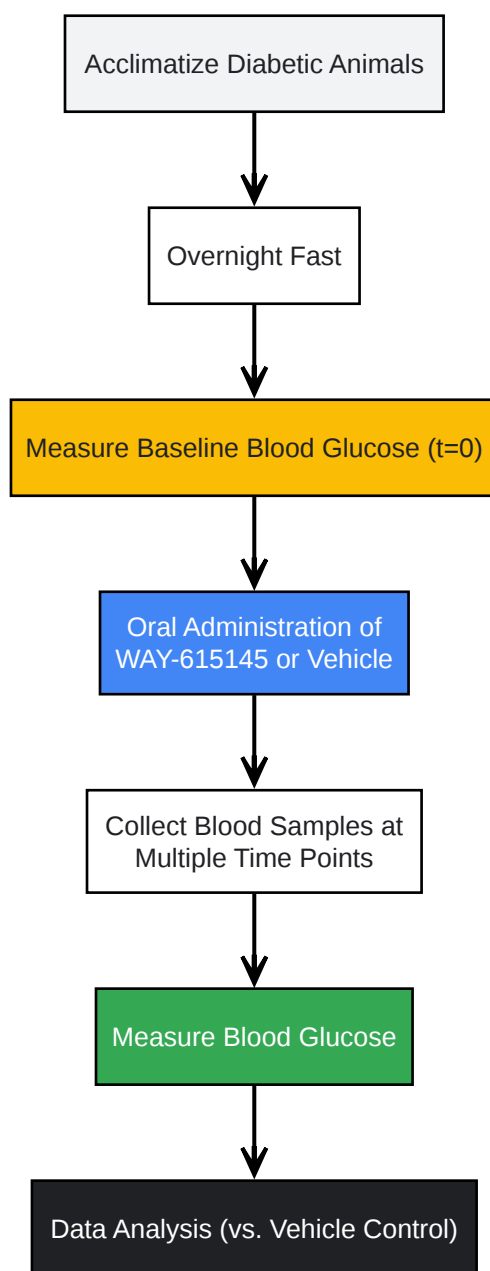
Principle: The compound is administered to diabetic animals, and its effect on blood glucose levels is monitored over time.

Materials:

- Diabetic animal model (e.g., db/db mice)
- WAY-615145
- Vehicle for oral administration (e.g., 0.5% methylcellulose)
- Glucometer and test strips
- Blood collection supplies

Procedure:

- Acclimatize the animals to the housing conditions.
- Fast the animals overnight (e.g., 16 hours) with free access to water.
- Record the baseline blood glucose levels ($t=0$) from a tail snip.
- Administer WAY-615145 or vehicle orally by gavage at a predetermined dose.
- Collect blood samples at various time points post-dosing (e.g., 1, 2, 4, 6, 8, and 24 hours).
- Measure blood glucose levels at each time point.
- Analyze the data by comparing the blood glucose levels of the treated group to the vehicle-treated control group. Calculate the area under the curve (AUC) for blood glucose to assess the overall glucose-lowering effect.



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Figure 4. Workflow for in vivo efficacy study in a diabetic animal model.

Conclusion

Glucokinase Activator 5 (WAY-615145) is a small molecule that allosterically activates glucokinase, a key regulator of glucose metabolism. Its mechanism of action, involving the enhancement of insulin secretion from pancreatic β -cells and the promotion of hepatic glucose uptake, positions it as a compound of interest for the development of novel anti-diabetic

therapies. Further research to fully elucidate its in vivo pharmacokinetic and pharmacodynamic properties, as well as its long-term safety profile, is warranted. The experimental protocols outlined in this guide provide a framework for the continued investigation of this and other glucokinase activators.

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References

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